N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 68877-63-4
VCID: VC18462642
InChI: InChI=1S/C21H20BrN7O6/c1-4-7-27(8-5-6-23)18-11-16(24-13(2)30)17(12-20(18)35-3)25-26-21-15(22)9-14(28(31)32)10-19(21)29(33)34/h4,9-12H,1,5,7-8H2,2-3H3,(H,24,30)
SMILES:
Molecular Formula: C21H20BrN7O6
Molecular Weight: 546.3 g/mol

N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide

CAS No.: 68877-63-4

Cat. No.: VC18462642

Molecular Formula: C21H20BrN7O6

Molecular Weight: 546.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide - 68877-63-4

Specification

CAS No. 68877-63-4
Molecular Formula C21H20BrN7O6
Molecular Weight 546.3 g/mol
IUPAC Name N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(prop-2-enyl)amino]-4-methoxyphenyl]acetamide
Standard InChI InChI=1S/C21H20BrN7O6/c1-4-7-27(8-5-6-23)18-11-16(24-13(2)30)17(12-20(18)35-3)25-26-21-15(22)9-14(28(31)32)10-19(21)29(33)34/h4,9-12H,1,5,7-8H2,2-3H3,(H,24,30)
Standard InChI Key WUAQCCUTLFMZFP-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CC=C

Introduction

N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide is a complex organic compound belonging to the class of azo dyes. These compounds are known for their vibrant colors and are often used in textiles and other materials. This specific compound has a molecular formula of C21H20BrN7O6 and a molecular weight of 546.33 g/mol .

Chemical Reactivity

Azo compounds are generally stable but can undergo reduction reactions, breaking the azo bond under certain conditions. The presence of the cyanoethyl-propenylamino group may influence its reactivity and solubility properties.

Synthesis

The synthesis of N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide typically involves a diazotization reaction followed by coupling with an appropriate amine. The specific conditions and reagents used can affect the yield and purity of the final product.

Research Findings

PropertyValueSource
Molecular FormulaC21H20BrN7O6
Molecular Weight546.33 g/mol
CAS Number68877-63-4
DensityNot reported-
Synthesis MethodDiazotization and couplingGeneral knowledge

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator